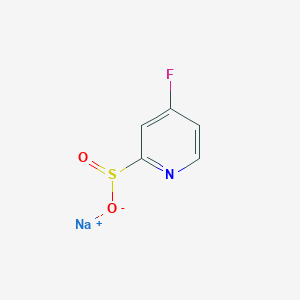
Sodium 4-fluoropyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S. It is a sodium salt derivative of 4-fluoropyridine-2-sulfinic acid. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoropyridine-2-sulfinate typically involves the reaction of 4-fluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows: [ \text{4-fluoropyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonate.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sodium 4-fluoropyridine-2-sulfonate.
Reduction: 4-fluoropyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 4-fluoropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
- Sodium 4-chloropyridine-2-sulfinate
- Sodium 4-bromopyridine-2-sulfinate
- Sodium 4-iodopyridine-2-sulfinate
Comparison: Sodium 4-fluoropyridine-2-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound particularly useful in applications where specific electronic effects are desired .
Propiedades
Fórmula molecular |
C5H3FNNaO2S |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
sodium;4-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clave InChI |
FEHZKUQSGLUUEZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=C(C=C1F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


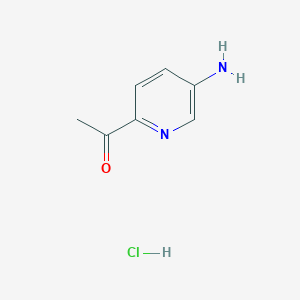
![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
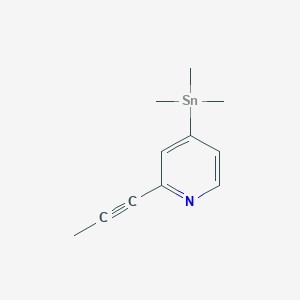
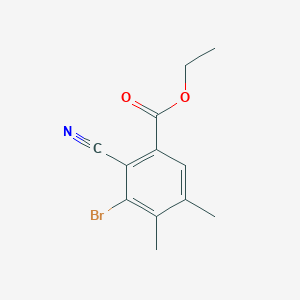
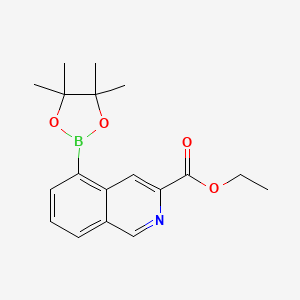

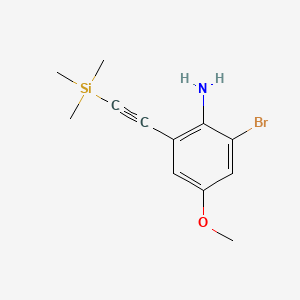
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
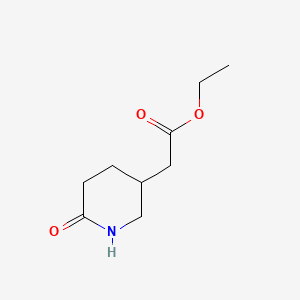

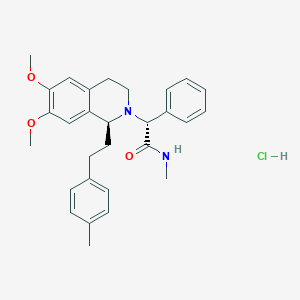
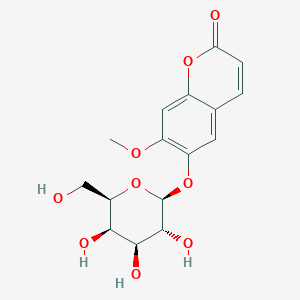
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
